molecular formula C13H22N4O4S B1455360 ethyl 3-{[4-(propan-2-yl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate CAS No. 1260986-99-9

ethyl 3-{[4-(propan-2-yl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate

Cat. No. B1455360
M. Wt: 330.41 g/mol
InChI Key: DDJYEJFTPIOETM-UHFFFAOYSA-N
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Description

Compounds with structures similar to “ethyl 3-{[4-(propan-2-yl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate” are often synthesized for their potential biological activities . For example, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives have been synthesized and evaluated for their anti-tubercular activity .


Synthesis Analysis

The synthesis of similar compounds often involves multi-step procedures . For instance, a new series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) .


Molecular Structure Analysis

The molecular structure of similar compounds is often confirmed by various spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and ESI-HRMS .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve intramolecular cyclization and interactions with appropriate hydrazonoyl chlorides .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) .

Scientific Research Applications

Facile Synthesis and Ligand Applications

A study by Potapov et al. (2007) describes the synthesis of flexible ligands involving pyrazoles, which may relate to the structural manipulation or synthesis of compounds similar to ethyl 3-{[4-(propan-2-yl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate. These ligands have potential applications in coordination chemistry and could serve as precursors or components in the development of novel materials or catalytic systems (Potapov et al., 2007).

Antiproliferative Activity

Mallesha et al. (2012) synthesized a series of pyrido[1,2-a]pyrimidin-4-one derivatives, including structures that incorporate elements similar to the query compound. These derivatives were evaluated for their antiproliferative activity against human cancer cell lines, highlighting the potential of such compounds in cancer research and therapy (Mallesha et al., 2012).

Anticancer Evaluation

Turov (2020) investigated the anticancer activity of polyfunctional substituted 1,3-thiazoles, including compounds with piperazine substituents, which show efficacy against various cancer cell lines. This study underscores the significance of structural features like those in the query compound for developing anticancer agents (Turov, 2020).

Molecular Imaging Agent Development

Wang et al. (2018) reported on the synthesis of a pyrazolo[1,5-a]pyrimidine derivative aimed at imaging IRAK4 enzyme in neuroinflammation, using PET. This research illustrates the compound's role in advancing diagnostic imaging, particularly in inflammation and neurodegenerative diseases (Wang et al., 2018).

Drug Candidate Synthesis for Alzheimer’s Disease

Rehman et al. (2018) worked on synthesizing new derivatives aimed at treating Alzheimer’s disease, focusing on compounds with potential enzyme inhibition capabilities. Such research indicates the broader applicability of compounds structurally related to the query compound in addressing neurodegenerative disorders (Rehman et al., 2018).

Safety And Hazards

The safety and hazards of similar compounds are often evaluated through various biological assays. For instance, most active compounds were evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells .

Future Directions

The future directions for research on similar compounds often involve further development and evaluation of their biological activities . For instance, the molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development .

properties

IUPAC Name

ethyl 5-(4-propan-2-ylpiperazin-1-yl)sulfonyl-1H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O4S/c1-4-21-13(18)11-9-14-15-12(11)22(19,20)17-7-5-16(6-8-17)10(2)3/h9-10H,4-8H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDJYEJFTPIOETM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1)S(=O)(=O)N2CCN(CC2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-{[4-(propan-2-yl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 3-{[4-(propan-2-yl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate
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ethyl 3-{[4-(propan-2-yl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate
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